![molecular formula C9H6F7NO B12884850 1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 121103-97-7](/img/structure/B12884850.png)
1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one is a chemical compound characterized by the presence of a heptafluoropropyl group attached to a pyrrole ring, with an ethanone group at the 1-position
Méthodes De Préparation
The synthesis of 1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrole ring and the heptafluoropropyl group.
Reaction Conditions: The pyrrole ring is functionalized with the heptafluoropropyl group through a series of reactions, including halogenation and nucleophilic substitution.
Final Step: The ethanone group is introduced at the 1-position of the pyrrole ring through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Analyse Des Réactions Chimiques
1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The heptafluoropropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The heptafluoropropyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrrole ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(4-((1,1,2,2,3,3,3-Heptafluoropropyl)thio)phenyl)-2,5-pyrrolidinedione: This compound also contains a heptafluoropropyl group but differs in its overall structure and functional groups.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrrole ring but have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
121103-97-7 |
|---|---|
Formule moléculaire |
C9H6F7NO |
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
1-[4-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C9H6F7NO/c1-4(18)5-2-17-3-6(5)7(10,11)8(12,13)9(14,15)16/h2-3,17H,1H3 |
Clé InChI |
BWOZUJHCNZSSLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC=C1C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


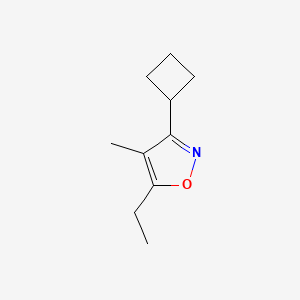
![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
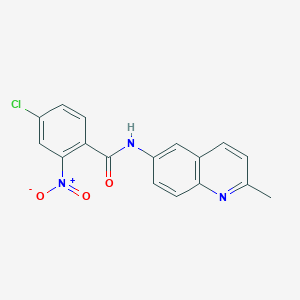

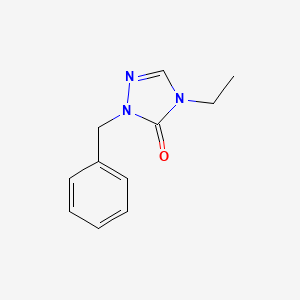
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12884783.png)
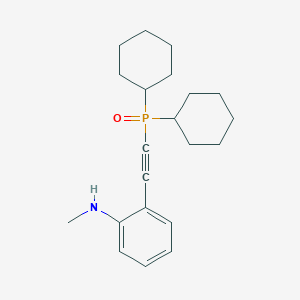



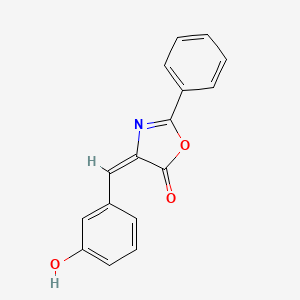
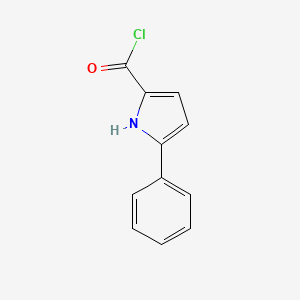
![N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12884832.png)

